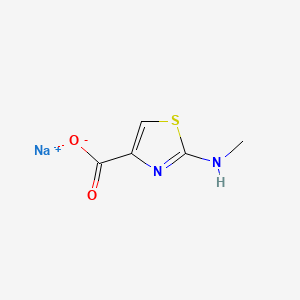![molecular formula C9H14O B13448258 1-Oxadispiro[2.2.2^{6}.2^{3}]decane CAS No. 2002555-38-4](/img/structure/B13448258.png)
1-Oxadispiro[2.2.2^{6}.2^{3}]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxadispiro[2.2.2{6}.2{3}]decane is a unique and intriguing compound characterized by its spirocyclic structure
Méthodes De Préparation
The synthesis of 1-Oxadispiro[2.2.2{6}.2{3}]decane typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Oxadispiro[2.2.2{6}.2{3}]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new derivatives.
Substitution: Common reagents such as halogens or nucleophiles can replace specific atoms or groups within the molecule.
Addition: Addition reactions can occur at the spiro linkage, resulting in the formation of new compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution can produce halogenated compounds.
Applications De Recherche Scientifique
1-Oxadispiro[2.2.2{6}.2{3}]decane has garnered interest in various scientific research areas, including:
Chemistry: Its unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for drug discovery and development.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its distinctive chemical properties.
Industry: Its applications in materials science and catalysis are being investigated, given its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-Oxadispiro[2.2.2{6}.2{3}]decane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to potential therapeutic or industrial applications. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential.
Comparaison Avec Des Composés Similaires
1-Oxadispiro[2.2.2{6}.2{3}]decane can be compared with other spirocyclic compounds, such as:
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds share a similar spirocyclic core but differ in the number and position of oxygen atoms.
Spiro[5.5]undecane derivatives: These compounds exhibit different ring sizes and substituents, leading to variations in their chemical properties and applications.
The uniqueness of 1-Oxadispiro[2.2.2{6}.2{3}]decane lies in its specific spiro linkage and the resulting chemical behavior, which distinguishes it from other spirocyclic compounds.
Propriétés
Numéro CAS |
2002555-38-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
8-oxadispiro[2.2.26.23]decane |
InChI |
InChI=1S/C9H14O/c1-2-8(1)3-5-9(6-4-8)7-10-9/h1-7H2 |
Clé InChI |
FPBDEBMUNWEBRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCC3(CC2)CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


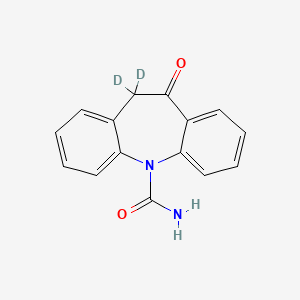
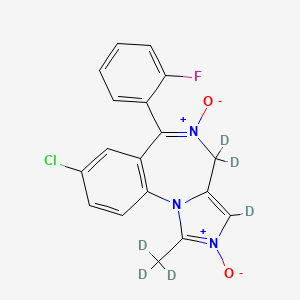
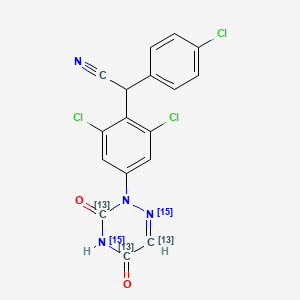
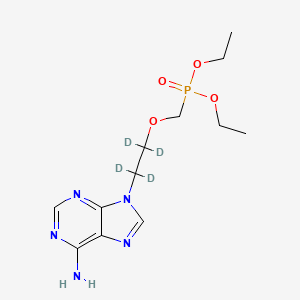
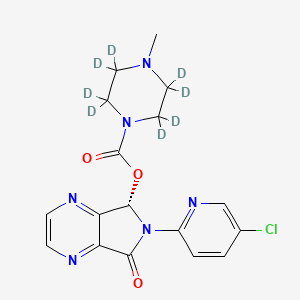

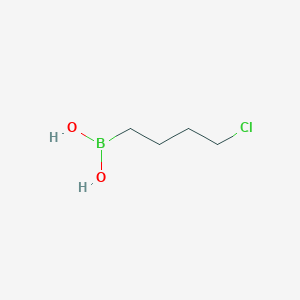
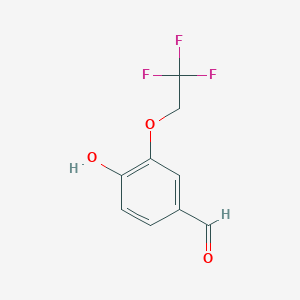


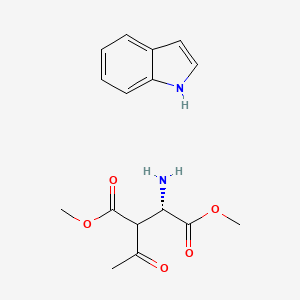
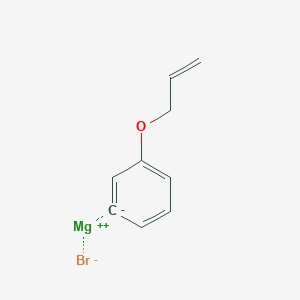
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
